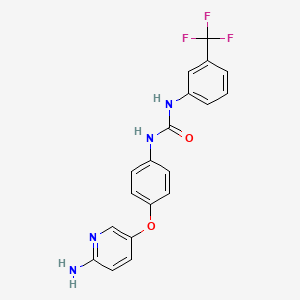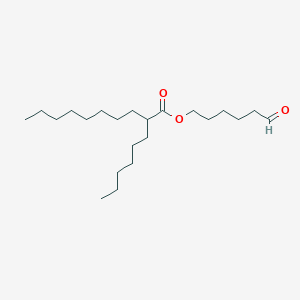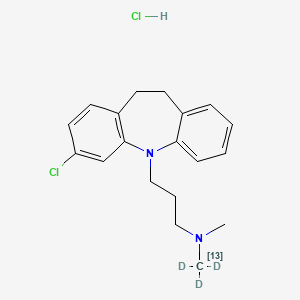
Clomipramine-13C,d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clomipramine-13C,d3 (hydrochloride) is a compound that is the 13C- and deuterium-labeled version of Clomipramine (hydrochloride). Clomipramine (hydrochloride) is a tricyclic antidepressant known for its potent serotonin reuptake inhibition properties. It is primarily used in the research of depression and obsessive-compulsive disorder (OCD) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clomipramine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Clomipramine molecule. This labeling is typically achieved through specific synthetic routes that introduce these isotopes at designated positions within the molecule .
Industrial Production Methods
Industrial production of Clomipramine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopes is consistent and efficient. The final product is then purified and tested for its isotopic composition and purity .
化学反应分析
Types of Reactions
Clomipramine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .
科学研究应用
Clomipramine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of drugs.
Biology: Employed in research to understand the biological pathways and mechanisms of action of antidepressants.
Medicine: Utilized in the development and testing of new therapeutic agents for depression and OCD.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
作用机制
Clomipramine-13C,d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is primarily mediated through the blockade of serotonin transporters. The compound also affects other neurotransmitter systems, including norepinephrine, through its active metabolite desmethylclomipramine .
相似化合物的比较
Similar Compounds
Clomipramine (hydrochloride): The non-labeled version of Clomipramine-13C,d3 (hydrochloride).
Desipramine: Another tricyclic antidepressant with similar serotonin and norepinephrine reuptake inhibition properties.
Imipramine: A tricyclic antidepressant structurally related to Clomipramine with similar pharmacological effects.
Uniqueness
Clomipramine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and quantitation in pharmacokinetic and metabolic studies. This labeling provides valuable insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
属性
分子式 |
C19H24Cl2N2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1+1D3; |
InChI 键 |
WIMWMKZEIBHDTH-SPZGMPHYSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



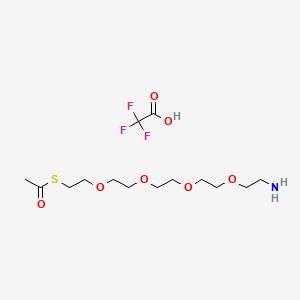
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
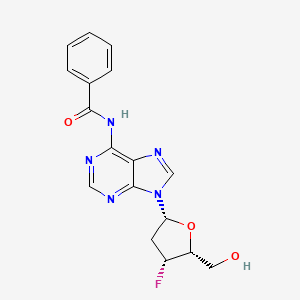
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)
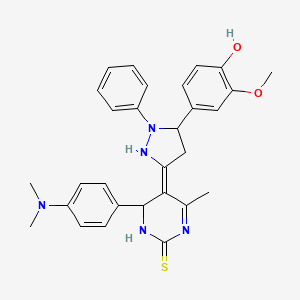
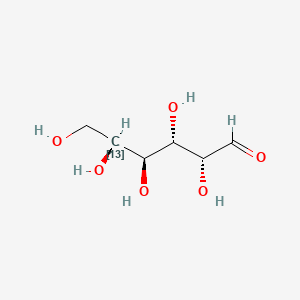
![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

